molecular formula C6H5BrClNO2S B1245196 Ethyl 2-bromo-5-chlorothiazole-4-carboxylate CAS No. 425392-44-5

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Cat. No.: B1245196
CAS No.: 425392-44-5
M. Wt: 270.53 g/mol
InChI Key: GNUVSLOHOLUDJE-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-chlorothiazole-4-carboxylate typically involves the bromination and chlorination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.

    Ester hydrolysis: 2-bromo-5-chlorothiazole-4-carboxylic acid.

    Oxidation and reduction: Oxidized or reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components .

Comparison with Similar Compounds

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can be compared with other halogenated thiazole derivatives, such as:

  • Ethyl 2,5-dichlorothiazole-4-carboxylate
  • Ethyl 2-bromo-5-fluorothiazole-4-carboxylate
  • Ethyl 2-chloro-5-iodothiazole-4-carboxylate

Uniqueness: this compound is unique due to its specific combination of bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity compared to other halogenated thiazole derivatives .

Properties

IUPAC Name

ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUVSLOHOLUDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458441
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425392-44-5
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones?

A1: this compound serves as a crucial building block in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones []. The research paper outlines a novel and efficient synthetic route utilizing this compound. While the specific reaction mechanism is not detailed within the abstract, it can be inferred that the compound participates in a series of reactions leading to the formation of the target thiazolo[4,5-c]quinoline-4(5H)-one structure.

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